molecular formula C2BrCl2F3 B1265478 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE CAS No. 42339-74-2

1-BROMO-1,1-DICHLOROTRIFLUOROETHANE

Cat. No.: B1265478
CAS No.: 42339-74-2
M. Wt: 231.82 g/mol
InChI Key: ZKMFFBJKSALGEO-UHFFFAOYSA-N
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Description

1-BROMO-1,1-DICHLOROTRIFLUOROETHANE is a chemical compound known for its unique properties and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethane backbone, making it a halogenated hydrocarbon. Its chemical formula is C2HBrCl2F3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethane, bromodichlorotrifluoro- typically involves halogenation reactions where ethane is treated with bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the selective addition of halogens to the ethane molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where ethane is exposed to halogen gases in the presence of catalysts. The reaction is carried out in reactors designed to handle the corrosive nature of halogen gases and to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE can undergo various chemical reactions, including:

    Substitution Reactions: Where one halogen atom is replaced by another atom or group.

    Elimination Reactions: Leading to the formation of alkenes.

    Oxidation and Reduction Reactions: Involving changes in the oxidation state of the halogen atoms.

Common Reagents and Conditions:

    Substitution Reactions: Often involve nucleophiles such as hydroxide ions or amines.

    Elimination Reactions: Typically require strong bases like potassium tert-butoxide.

    Oxidation and Reduction Reactions: May involve reagents like potassium permanganate or hydrogen gas.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different halogenated ethanes, while elimination reactions can produce ethene derivatives.

Scientific Research Applications

1-BROMO-1,1-DICHLOROTRIFLUOROETHANE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other halogenated compounds.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which ethane, bromodichlorotrifluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.

Comparison with Similar Compounds

    1,1,1-Trichloroethane: A chloroalkane with similar halogenation properties.

    2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane): A halogenated ethane used as an anesthetic.

Uniqueness: 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical and physical properties. This makes it valuable for specialized applications where other halogenated ethanes may not be suitable.

Properties

IUPAC Name

1-bromo-1,1-dichloro-2,2,2-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrCl2F3/c3-1(4,5)2(6,7)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMFFBJKSALGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195153
Record name Ethane, bromodichlorotrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-50-7, 42339-74-2
Record name 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, bromodichlorotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042339742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, bromodichlorotrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-1,1-DICHLORO-2,2,2-TRIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JT2P2VXA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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